Cisplatin

Descripción

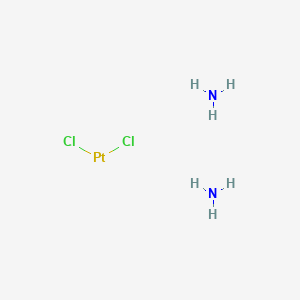

Structure

2D Structure

Propiedades

Key on ui mechanism of action |

Alkylating agents work by three different mechanisms: 1) attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA, 2) DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription, and 3) the induction of mispairing of the nucleotides leading to mutations. |

|---|---|

Número CAS |

14913-33-8 |

Fórmula molecular |

Cl2H6N2Pt |

Peso molecular |

300.05 g/mol |

Nombre IUPAC |

azane;dichloroplatinum |

InChI |

InChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2 |

Clave InChI |

LXZZYRPGZAFOLE-UHFFFAOYSA-L |

SMILES canónico |

N.N.Cl[Pt]Cl |

melting_point |

518 °F approximately (decomposes) (NTP, 1992) |

Otros números CAS |

14913-33-8 |

Descripción física |

Platinol appears as an anticancer drug. Orange-yellow to deep yellow solid or powder. (NTP, 1992) |

Pictogramas |

Corrosive; Irritant; Health Hazard |

Solubilidad |

less than 1 mg/mL at 66 °F (NTP, 1992) H2O 1 (mg/mL) DMSO 10 (mg/mL) 10:1 PVP coprecipitate in 10% PVP 2.5 (mg/mL) Dimethylformamide (pure anhydrous) 24 (mg/mL) |

Sinónimos |

trans-DDP; trans-Diaminedichloroplatinum; trans-Diamminedichloroplatinum; trans-Diamminedichloroplatinum(II); trans-Dichlorodiamineplatinum(II); trans-Dichlorodiammine Platinum; trans-Dichlorodiammineplatinum(II); trans-Platinum(II) Ammonium Chloride |

Origen del producto |

United States |

Foundational & Exploratory

The Serendipitous Discovery and Enduring Legacy of Cisplatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cisplatin, or cis-diamminedichloroplatinum(II), stands as a cornerstone of modern cancer chemotherapy. Its journey from a chance observation in a biophysics laboratory to a widely used therapeutic agent is a testament to scientific curiosity and rigorous investigation. This technical guide provides an in-depth exploration of the historical development of this compound, detailing its discovery, preclinical and clinical evaluation, mechanism of action, and the evolution of resistance. We present quantitative data in structured tables, provide detailed experimental protocols for seminal studies, and use Graphviz diagrams to illustrate key pathways and processes. This document serves as a comprehensive resource for professionals in oncology and drug development, offering insights into the foundational science that established a new paradigm in cancer treatment.

Introduction: A Serendipitous Beginning

The story of this compound's anticancer properties begins not in an oncology lab, but in the biophysics department at Michigan State University in 1965.[1] Barnett Rosenberg and his team were investigating the effects of electric fields on cell division, using Escherichia coli as a model organism.[2][3] They observed that when an alternating electric current was applied through platinum electrodes to a culture of E. coli, the bacteria ceased to divide and grew into long, filamentous strands—up to 300 times their normal length.[1][3] This inhibition of cell division, a hallmark of potential anticancer agents, was initially attributed to the electric field itself.

However, through a series of meticulous control experiments, Rosenberg's team discovered that the effect was not due to the electricity, but to a chemical species that had formed in the solution. The platinum electrodes, thought to be inert, had reacted with the ammonia and chloride in the buffer medium to create several platinum-containing compounds. After two years of further investigation, the specific compound responsible for the dramatic inhibition of cell division was identified as cis-diamminedichloroplatinum(II), later named this compound. This accidental discovery pivoted Rosenberg's research towards exploring the potential of this inorganic compound as a cancer therapeutic, a notion that would revolutionize the treatment of several malignancies.

Preclinical Development: From Bacteria to Tumors

Following the initial observations in bacteria, the next logical step was to determine if this compound's cell division-inhibiting properties extended to cancer cells. The preclinical evaluation of this compound began with studies in various tumor models, most notably the L1210 leukemia and sarcoma 180 mouse models.

Early Antitumor Activity Studies

In 1969, Rosenberg and his colleagues published their promising findings on the antitumor activity of this compound in mice with sarcoma 180 tumors. They demonstrated that this compound could cause significant tumor regression. While the compound showed high toxicity at larger doses, causing issues like kidney damage, lower doses were well-tolerated by the mice and still produced a potent antitumor effect. Remarkably, many of the treated mice remained tumor-free for months after the treatment, indicating a durable response.

These compelling results captured the attention of the National Cancer Institute (NCI), which then funded more extensive preclinical testing across a wider range of tumor types.

Figure 1: Workflow of the discovery of this compound's anticancer properties.

Quantitative Preclinical Data

The efficacy of this compound and its analogs has been quantified in numerous preclinical studies. The following table summarizes representative data from studies in the L1210 leukemia mouse model, a standard for early chemotherapy screening.

| Compound | Optimal Dose (mg/kg) | Increase in Lifespan (%) | Reference |

| This compound (CDDP) | 9 | >338 | |

| Carboplatin (CBDCA) | 80 | >338 | |

| TNO-6 | 10 | 125 | |

| CHIP | 40 | 113 |

Table 1: Antitumor activity of this compound and its analogs against L1210 leukemia in mice.

Mechanism of Action: DNA Damage and Apoptosis

The cytotoxic effects of this compound are primarily mediated through its interaction with DNA. Once inside the cell, where the chloride concentration is significantly lower than in the bloodstream, the chloride ligands of this compound are replaced by water molecules in a process called aquation. This aquated form is highly reactive and readily binds to the N7 position of purine bases, primarily guanine and adenine, on the DNA.

The most common lesions formed are 1,2-intrastrand crosslinks between adjacent purine bases, with d(GpG) adducts accounting for about 65% and d(ApG) adducts for about 25% of all adducts. These adducts create a significant kink in the DNA double helix, which disrupts DNA replication and transcription. This damage, if not repaired, triggers a cascade of cellular responses, including cell cycle arrest and ultimately, apoptosis (programmed cell death).

Figure 2: Simplified signaling pathway of this compound-induced apoptosis.

Clinical Trials and FDA Approval: A New Era in Cancer Treatment

Based on the strong preclinical data, the NCI sponsored the first human clinical trials of this compound in 1972. A pivotal moment in this compound's history came from the trials led by Dr. Lawrence Einhorn at Indiana University, focusing on patients with advanced testicular cancer, a disease with very poor prognosis at the time.

In 1974, Dr. Einhorn combined this compound with two other chemotherapy agents, vinblastine and bleomycin (the PVB regimen), and the results were transformative. The combination therapy produced unprecedented response rates, with tumors often shrinking within days. This success led to the U.S. Food and Drug Administration (FDA) approving this compound for the treatment of testicular cancer in 1978. Subsequently, this compound became a key component in curative regimens for ovarian, bladder, lung, cervical, and head and neck cancers.

| Cancer Type | Regimen | Number of Patients | Overall Response Rate (%) | Complete Response Rate (%) | Reference |

| Metastatic Testicular Cancer | This compound, Vinblastine, Bleomycin (PVB) | 78 | 100 | 73 | (Seminal Einhorn studies) |

| Advanced Ovarian Cancer | This compound + Cyclophosphamide | 41 | 73 | 33 | (Early combination studies) |

| Advanced Bladder Cancer | This compound (single agent) | 25 | 44 | 12 | (Early single-agent studies) |

| Advanced HCC | This compound + Doxorubicin (AP) | N/A | 4.3% | N/A |

Table 2: Summary of key early clinical trial results for this compound-based therapies.

Mechanisms of Resistance

Despite its remarkable efficacy, a major clinical challenge with this compound is the development of drug resistance, either intrinsic or acquired. The mechanisms of this compound resistance are multifactorial and can be broadly categorized as follows:

-

Reduced Intracellular Accumulation: Decreased influx or increased efflux of the drug reduces the amount of this compound that reaches the DNA. This can be due to reduced expression of copper transporter 1 (CTR1), which imports this compound, or increased expression of efflux pumps like ATP7A and ATP7B.

-

Increased Drug Inactivation: Intracellular detoxification mechanisms can neutralize this compound before it reaches its target. This is often mediated by glutathione (GSH) and metallothioneins, which are sulfur-containing molecules that can bind to and inactivate platinum compounds.

-

Enhanced DNA Repair: Increased capacity of the cell to repair this compound-DNA adducts can overcome the drug's cytotoxic effects. The nucleotide excision repair (NER) pathway is particularly important for removing this compound-induced lesions.

-

Altered Apoptotic Signaling: Defects in the signaling pathways that lead to apoptosis can allow cancer cells to tolerate DNA damage. This can involve mutations in the p53 tumor suppressor gene or altered expression of proteins in the Bcl-2 family.

Figure 3: Overview of the primary mechanisms of this compound resistance.

Conclusion and Future Perspectives

The discovery and development of this compound marked a pivotal moment in the history of medicine, demonstrating that a simple inorganic compound could be a powerful weapon against cancer. Its success spurred the development of second and third-generation platinum analogs, such as carboplatin and oxaliplatin, which offer different toxicity profiles and spectra of activity. Current research continues to explore this compound-based combination therapies, novel drug delivery systems to reduce toxicity, and strategies to overcome resistance. The legacy of Barnett Rosenberg's serendipitous finding continues to influence the field of medicinal inorganic chemistry and provides hope for more effective and less toxic cancer treatments in the future.

Appendix: Experimental Protocols

A.1. Rosenberg's Bacterial Filamentation Experiment (Conceptual Protocol)

-

Objective: To observe the effect of an electric field on the division of E. coli.

-

Apparatus: A continuous culture chamber with platinum electrodes at either end.

-

Medium: A buffered solution containing ammonium chloride and other nutrients necessary for E. coli growth.

-

Procedure:

-

Inoculate the culture chamber with E. coli.

-

Apply a low-frequency alternating electric current (e.g., 500-6000 Hz) across the platinum electrodes.

-

Continuously supply fresh medium to the chamber while removing the old medium to maintain a steady-state culture.

-

Periodically collect samples from the culture.

-

Examine the samples under a light microscope to observe bacterial morphology.

-

-

Expected Observation: The bacteria cease to divide but continue to grow, forming long filaments.

A.2. Measurement of this compound-DNA Adducts by HPLC-ICP-MS (Conceptual Protocol)

-

Objective: To quantify the formation of the primary 1,2-GG intrastrand adduct in DNA from treated cells or tissues.

-

Principle: This method combines enzymatic digestion of DNA to isolate the adducts, separation by High-Performance Liquid Chromatography (HPLC), and sensitive detection of platinum by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

-

Procedure:

-

Sample Collection: Collect cells or tissues from patients or experimental models before and after this compound treatment.

-

DNA Extraction: Isolate genomic DNA from the collected samples using standard DNA extraction kits or protocols.

-

Enzymatic Digestion: Digest the DNA to single nucleotides and adducts. This typically involves a multi-enzyme digestion cocktail (e.g., DNase I, nuclease P1, alkaline phosphatase) to break down the DNA backbone while leaving the adduct intact.

-

HPLC Separation: Inject the digested sample into an HPLC system. Use a reverse-phase column to separate the 1,2-GG adduct from normal nucleotides and other cellular components.

-

ICP-MS Detection: The eluent from the HPLC is directed into the ICP-MS. The ICP-MS atomizes and ionizes the sample, and the mass spectrometer quantifies the amount of platinum at the specific retention time corresponding to the 1,2-GG adduct.

-

Quantification: Compare the platinum signal from the sample to a standard curve generated from known amounts of purified 1,2-GG adduct to determine the concentration in the original DNA sample, typically expressed as femtomoles of adduct per microgram of DNA.

-

References

Cisplatin: A Technical Guide to Its Chemical Properties and Laboratory Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, synthesis, and laboratory evaluation of Cisplatin (cis-diamminedichloroplatinum(II)), a cornerstone chemotherapeutic agent. The information herein is intended to equip researchers with the fundamental knowledge and practical methodologies required for the laboratory-based study of this critical anticancer drug.

Chemical Properties of this compound

This compound is a square planar coordination complex with the chemical formula cis-[Pt(NH₃)₂Cl₂].[1] Its inorganic nature and unique structure are central to its therapeutic activity. Key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | cis-[Pt(NH₃)₂Cl₂] | [1] |

| Molecular Weight | 300.05 g/mol | [2] |

| Appearance | Deep yellow solid | [2] |

| Solubility in Water | 0.253 g/100 g at 25 °C | [2] |

| Decomposition Temperature | 270 °C | |

| State at STP | Solid |

Laboratory Synthesis of this compound

The most widely utilized method for the laboratory synthesis of this compound is the procedure originally described by Dhara, which relies on the trans effect to ensure the correct cis stereochemistry. This multi-step process begins with potassium tetrachloroplatinate (K₂PtCl₄).

Synthesis Workflow

Caption: Dhara method for this compound synthesis.

Experimental Protocol: Synthesis of this compound via the Dhara Method

Materials:

-

Potassium tetrachloroplatinate (K₂PtCl₄)

-

Potassium iodide (KI)

-

Ammonia solution (NH₃)

-

Silver nitrate (AgNO₃)

-

Potassium chloride (KCl)

-

Deionized water

-

Ethanol

-

Ether

Procedure:

-

Formation of Potassium Tetraiodoplatinate(II): Dissolve K₂PtCl₄ in deionized water. Add a concentrated solution of KI. The color of the solution will change from reddish-brown to a dark brown, indicating the formation of K₂PtI₄.

-

Synthesis of cis-Diamminediiodoplatinum(II): To the K₂PtI₄ solution, add ammonia solution. A yellow precipitate of cis-[Pt(NH₃)₂I₂] will form.

-

Isolation of the Intermediate: Filter the yellow precipitate and wash it with cold water, followed by ethanol and then ether to facilitate drying.

-

Formation of the Diaqua Complex: Suspend the dried cis-[Pt(NH₃)₂I₂] in deionized water. Add a solution of AgNO₃. This will precipitate silver iodide (AgI), leaving the soluble diaqua complex, cis-[Pt(NH₃)₂(H₂O)₂]²⁺, in solution.

-

Removal of Silver Iodide: Filter the mixture to remove the AgI precipitate.

-

Formation of this compound: Add KCl to the filtrate containing the diaqua complex. This compound will precipitate as a yellow solid.

-

Purification: The crude this compound can be purified by recrystallization from hot water containing 0.1 M HCl or 0.9% NaCl.

Mechanism of Action: DNA Adduct Formation

The cytotoxic effects of this compound are primarily mediated by its ability to form covalent adducts with DNA, which subsequently interferes with DNA replication and transcription, ultimately leading to cell death. Upon entering a cell, the chloride ligands of this compound are hydrolyzed, forming a positively charged, aquated platinum species that is highly reactive towards nucleophilic sites on DNA bases.

The predominant adducts formed are intrastrand crosslinks between adjacent purine bases, with the 1,2-d(GpG) adduct being the most common, followed by the 1,2-d(ApG) adduct. Interstrand crosslinks and DNA-protein crosslinks also occur, but at a lower frequency. The formation of these adducts creates a significant distortion in the DNA double helix, which is recognized by cellular machinery, triggering signaling pathways that can lead to cell cycle arrest and apoptosis.

Signaling Pathways Activated by this compound-Induced DNA Damage

References

Molecular Targets of Cisplatin in DNA Replication: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cisplatin, a cornerstone of cancer chemotherapy, exerts its cytotoxic effects primarily by damaging nuclear DNA, thereby interfering with vital cellular processes such as replication. This technical guide provides a comprehensive overview of the molecular targets of this compound within the context of DNA replication. It details the formation of this compound-DNA adducts, their impact on the replication machinery, and the cellular signaling pathways that are subsequently activated. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the critical molecular interactions and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: this compound's Mechanism of Action

This compound (cis-diamminedichloroplatinum(II)) is a platinum-based chemotherapeutic agent that, upon entering the cell and aquation, becomes a potent electrophile that reacts with nucleophilic sites on intracellular macromolecules. Its primary therapeutic target is DNA. The interaction of this compound with DNA leads to the formation of various adducts, which physically distort the DNA double helix. These distortions are central to this compound's cytotoxicity as they present significant obstacles to the cellular machinery responsible for DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

This compound-DNA Adducts: The Primary Lesions

The platinum atom of activated this compound preferentially binds to the N7 position of purine bases, particularly guanine. The most common and therapeutically relevant adducts are:

-

1,2-intrastrand crosslinks: These account for the majority of adducts (60-65%) and occur between adjacent purine bases on the same DNA strand, most commonly d(GpG) followed by d(ApG). These adducts cause a significant local distortion of the DNA structure, including unwinding and bending of the helix.

-

1,3-intrastrand crosslinks: Occurring between two purine bases separated by one or more nucleotides, these adducts are less frequent (20-25%).

-

Interstrand crosslinks (ICLs): These form between purine bases on opposite DNA strands and are the most cytotoxic type of lesion, despite being the least common (1-10%). ICLs covalently link the two strands of the DNA, preventing their separation, which is essential for replication and transcription.

-

Monoadducts: These are initial, transient adducts where this compound binds to a single DNA base. If not repaired, they can convert to the more complex and stable crosslinks.

Quantitative Data on this compound Adduct Formation

The following table summarizes the relative frequencies and structural impact of major this compound-DNA adducts.

| Adduct Type | Relative Frequency (%) | DNA Structural Change | Cytotoxicity Contribution |

| 1,2-d(GpG) Intrastrand | 60 - 65% | Local unwinding by ~13°, Bending by 30-40° | High |

| 1,2-d(ApG) Intrastrand | 20 - 25% | Significant local distortion | Moderate |

| 1,3-d(GpXpG) Intrastrand | 5 - 10% | Less pronounced bending than 1,2-adducts | Moderate |

| Interstrand Crosslinks (ICLs) | 1 - 10% | Covalent linkage of DNA strands, helix distortion | Very High |

| Monoadducts | Variable (transient) | Minor initial distortion | Low (precursor to crosslinks) |

Impact on the DNA Replication Fork

This compound-DNA adducts are potent blocks to the progression of the DNA replication fork. When a replicative DNA polymerase encounters a this compound lesion, the fork can stall. The cellular response to this stalling is critical and determines the ultimate fate of the cell.

Replication Fork Stalling and Collapse

The distortion of the DNA template by a this compound adduct physically obstructs the catalytic site of replicative polymerases such as DNA polymerase δ (Pol δ) and ε (Pol ε). This leads to a halt in DNA synthesis. Prolonged stalling can lead to the uncoupling of the helicase from the polymerase, generating extensive regions of single-stranded DNA (ssDNA) and ultimately resulting in the collapse of the replication fork, a highly toxic event that can lead to double-strand breaks (DSBs).

Translesion Synthesis (TLS)

To bypass these lesions and complete replication, cells can employ a specialized class of low-fidelity DNA polymerases in a process called translesion synthesis (TLS). Key TLS polymerases involved in bypassing this compound adducts include:

-

DNA Polymerase η (Pol η): Primarily responsible for the relatively error-free bypass of 1,2-d(GpG) adducts.

-

DNA Polymerase ζ (Pol ζ): Often works in concert with other polymerases to extend the DNA strand after the insertion of a nucleotide opposite the lesion.

-

REV1: Plays a crucial role in the recruitment of other TLS polymerases to the stalled fork.

The choice of TLS polymerase and the fidelity of bypass can influence the mutagenic potential of this compound treatment.

Signaling Pathways Activated by Replication Stress

The stalling of replication forks activates a complex signaling network known as the DNA Damage Response (DDR). This network is orchestrated by master kinases, primarily ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated).

Caption: Signaling pathways activated by this compound-induced replication stress.

Experimental Protocols

Investigating the molecular targets of this compound requires a range of sophisticated biochemical and cell-based assays. Below are outlines of key experimental methodologies.

Protocol: In Vitro DNA Replication Stop Assay

This assay is used to determine the ability of a DNA polymerase to bypass a site-specific this compound adduct on a DNA template.

Methodology:

-

Template-Primer Design: A short oligonucleotide template containing a single, site-specific this compound adduct (e.g., a 1,2-d(GpG) intrastrand crosslink) is synthesized. A shorter, radiolabeled primer is annealed upstream of the lesion.

-

Replication Reaction: The template-primer substrate is incubated with a purified DNA polymerase, dNTPs, and necessary cofactors (e.g., Mg²⁺) in a reaction buffer at 37°C.

-

Time-Course Analysis: Aliquots are removed from the reaction at various time points and the reaction is quenched by adding a stop solution (e.g., EDTA and formamide).

-

Denaturing Gel Electrophoresis: The DNA products are separated by size on a high-resolution denaturing polyacrylamide gel.

-

Autoradiography/Phosphorimaging: The gel is exposed to X-ray film or a phosphorimager screen to visualize the radiolabeled DNA fragments. The position and intensity of the bands indicate where the polymerase stalled and the efficiency of bypass.

Caption: Workflow for an in vitro DNA replication stop assay.

Protocol: Chromatin Immunoprecipitation (ChIP) Assay for Protein Recruitment

ChIP is used to identify proteins that are recruited to sites of this compound-DNA damage in living cells.

Methodology:

-

Cell Treatment: Culture cells and treat with this compound for a specified duration to induce DNA damage.

-

Crosslinking: Covalently crosslink proteins to DNA using a reagent like formaldehyde.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., ATR, Pol η). The antibody-protein-DNA complexes are then captured using protein A/G-conjugated beads.

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.

-

Reverse Crosslinking: Reverse the formaldehyde crosslinks by heating.

-

DNA Purification: Purify the DNA from the eluted sample.

-

Quantitative PCR (qPCR): Use qPCR with primers flanking a known region of high adduct formation to quantify the amount of DNA immunoprecipitated with the protein of interest. An enrichment of this DNA in the this compound-treated sample compared to a control indicates recruitment of the protein to the damage site.

Conclusion

The molecular interaction of this compound with DNA, particularly the formation of intrastrand and interstrand crosslinks, represents the central mechanism of its antitumor activity. These adducts pose formidable barriers to DNA replication, inducing replication fork stalling and activating the comprehensive DNA Damage Response network. The cellular decision to repair the damage, bypass the lesion via translesion synthesis, or undergo apoptosis is a complex process that dictates the ultimate efficacy of this compound as a therapeutic agent. A thorough understanding of these molecular targets and pathways is paramount for the development of novel combination therapies that can enhance this compound's efficacy and overcome mechanisms of resistance.

Cisplatin's Apoptotic Symphony: An In-depth Technical Guide to Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisplatin, a cornerstone of cancer chemotherapy, exerts its potent anti-neoplastic effects primarily by inducing apoptosis, or programmed cell death, in rapidly dividing cancer cells. The intricate signaling cascades initiated by this compound-induced cellular damage converge on a tightly regulated network of proteins that ultimately dismantle the cell in a controlled manner. This technical guide provides an in-depth exploration of the core signaling pathways activated by this compound to trigger apoptosis, offering a valuable resource for researchers and professionals in oncology and drug development. We will delve into the molecular mechanisms of the intrinsic (mitochondrial), extrinsic (death receptor), and endoplasmic reticulum stress pathways, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Signaling Pathways in this compound-Induced Apoptosis

This compound initiates apoptosis through a multi-pronged approach, primarily by inflicting DNA damage, which in turn activates a cascade of signaling events. These events can be broadly categorized into three major pathways: the intrinsic, extrinsic, and endoplasmic reticulum stress-mediated pathways.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a central mechanism in this compound-induced apoptosis, revolving around the permeabilization of the mitochondrial outer membrane.

Initiation: this compound readily enters the cell and forms adducts with DNA, leading to DNA damage. This damage is recognized by sensor proteins, most notably the tumor suppressor p53.[1] In response to DNA damage, p53 is stabilized and activated through phosphorylation. Activated p53 can then translocate to the mitochondria, where it directly interacts with and activates pro-apoptotic Bcl-2 family members like Bax and Bak.[2][3][4][5]

Mitochondrial Outer Membrane Permeabilization (MOMP): The activation of Bax and Bak is a critical step. These proteins oligomerize in the outer mitochondrial membrane, forming pores that increase its permeability. This leads to the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, including cytochrome c and Smac/DIABLO.

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form a large protein complex known as the apoptosome. The apoptosome then recruits and activates pro-caspase-9. Activated caspase-9, an initiator caspase, subsequently cleaves and activates effector caspases, such as caspase-3 and caspase-7.

Execution Phase: Activated effector caspases are the executioners of apoptosis. They cleave a plethora of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

Caption: The Intrinsic (Mitochondrial) Apoptotic Pathway Induced by this compound.

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. While less predominantly studied in the context of this compound, it can contribute to its apoptotic effects.

Initiation: this compound treatment can lead to the upregulation of Fas ligand (FasL) on the surface of cancer cells. FasL then binds to its receptor, Fas (also known as CD95 or APO-1), on the same or neighboring cells.

DISC Formation: This ligand-receptor interaction triggers the recruitment of the adaptor protein Fas-associated death domain (FADD) to the intracellular death domain of the Fas receptor. FADD, in turn, recruits pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).

Caspase Activation: Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-activation through proteolytic cleavage. Activated caspase-8, another initiator caspase, can then directly cleave and activate effector caspases like caspase-3.

Crosstalk with the Intrinsic Pathway: The extrinsic pathway can also amplify the apoptotic signal by engaging the intrinsic pathway. Activated caspase-8 can cleave Bid, a BH3-only protein, to its truncated form, tBid. tBid then translocates to the mitochondria and promotes Bax/Bak activation, leading to MOMP and the release of cytochrome c.

Caption: The Extrinsic (Death Receptor) Apoptotic Pathway and its Crosstalk with the Intrinsic Pathway.

The Endoplasmic Reticulum (ER) Stress Pathway

The endoplasmic reticulum is a critical organelle for protein folding and calcium homeostasis. This compound can disrupt these functions, leading to ER stress and the activation of the unfolded protein response (UPR), which can ultimately trigger apoptosis.

Initiation of ER Stress: this compound can cause the accumulation of misfolded proteins in the ER lumen and disrupt calcium storage, leading to ER stress.

Activation of UPR Sensors: This stress activates three key transmembrane sensor proteins: PERK, IRE1α, and ATF6.

-

PERK Pathway: Activated PERK phosphorylates eIF2α, which attenuates global protein synthesis but selectively promotes the translation of ATF4. ATF4 is a transcription factor that upregulates the expression of the pro-apoptotic protein CHOP.

-

IRE1α Pathway: IRE1α, upon activation, exhibits both kinase and RNase activity. It can activate the JNK signaling pathway, which can contribute to apoptosis.

-

ATF6 Pathway: ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to upregulate ER chaperones and CHOP.

Caspase-12/Caspase-4 Activation: Prolonged or severe ER stress leads to the activation of caspase-12 (in rodents) or its human ortholog, caspase-4. This ER-resident caspase can then cleave and activate downstream effector caspases, such as caspase-3.

Calcium Dysregulation: this compound-induced ER stress also leads to the release of calcium from the ER into the cytosol. This increase in cytosolic calcium can be taken up by the mitochondria, leading to mitochondrial dysfunction, MOMP, and amplification of the apoptotic signal.

Caption: The Endoplasmic Reticulum (ER) Stress-Mediated Apoptotic Pathway.

Data Presentation: Quantitative Effects of this compound

The following tables summarize quantitative data on the effects of this compound on various cancer cell lines, providing insights into its potency and impact on key apoptotic markers.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| A549 | Non-small cell lung | 48 | 7.49 ± 0.16 |

| A549 | Non-small cell lung | 72 | 9.79 ± 0.63 |

| HCT116 | Colorectal | 48 | ~18 µg/mL |

| HeLa | Cervical | 48 | Wide range reported |

| MCF-7 | Breast | 48 | Wide range reported |

| SKOV-3 | Ovarian | 24 | 2 - 40 |

Note: IC50 values can vary significantly between studies due to differences in experimental conditions.

Table 2: Quantitative Changes in Apoptotic Markers Following this compound Treatment

| Cell Line | Treatment | Marker | Fold Change/Activity |

| Lymphoblastoid | 10 µM this compound, 24h | Caspase-3/7 Activity | 9.1-fold increase |

| A2780 (this compound-sensitive ovarian) | IC90 this compound | Caspase-3 Activity | 2-3 fold less than resistant lines |

| CP70 & C30 (this compound-resistant ovarian) | IC50 this compound | Caspase-3 Activity | 2-3 fold higher than sensitive line |

| LLC-PK1 (kidney epithelial) | 50 µM this compound, 9h | Caspase-3 Activity | Significant activation |

| LLC-PK1 (kidney epithelial) | 50 µM this compound, 9h | Caspase-9 Activity | Significant activation |

| Human Bladder Cancer (T24) | This compound | Bax/Bcl-2 Ratio | Increased |

| Human Neuroblastoma (SK-N-BE2) | This compound | Bax/Bcl-2 Ratio | 175% increase |

| Human Neuroblastoma (SH-SY5Y) | This compound | Bax/Bcl-2 Ratio | 387% increase |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings in the study of this compound-induced apoptosis.

Western Blotting for Apoptosis Markers (Bax, Bcl-2, Cleaved Caspase-3, Cleaved PARP)

This protocol outlines the detection of key apoptotic proteins by Western blotting.

a. Cell Lysis and Protein Quantification:

-

Treat cells with the desired concentration of this compound for the appropriate duration. Include an untreated control.

-

Wash cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA protein assay.

b. SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (20-40 µg) per lane onto a 10-15% SDS-polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane.

c. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Suggested dilutions:

-

Anti-Bax: 1:1000

-

Anti-Bcl-2: 1:1000

-

Anti-cleaved Caspase-3: 1:1000

-

Anti-cleaved PARP: 1:1000

-

Anti-β-actin (loading control): 1:5000

-

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: A generalized workflow for Western blot analysis of apoptotic markers.

Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Induce apoptosis by treating cells with this compound.

-

Harvest cells (including supernatant for adherent cells) and wash twice with cold PBS.

-

Resuspend cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

Caspase-3/7 Activity Assay (Fluorometric)

This assay quantifies the activity of key executioner caspases.

-

Plate cells in a 96-well plate and treat with this compound.

-

After treatment, add a caspase-3/7 substrate (e.g., DEVD-AMC) to each well.

-

Incubate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm. The fold increase in caspase activity can be calculated by comparing the fluorescence of treated samples to untreated controls.

Conclusion

This compound's efficacy as a chemotherapeutic agent is intricately linked to its ability to trigger a complex and interconnected network of apoptotic signaling pathways. The intrinsic, extrinsic, and ER stress pathways, often acting in concert, provide multiple avenues for this compound to induce cancer cell death. A thorough understanding of these molecular mechanisms, supported by robust quantitative data and standardized experimental protocols, is paramount for the development of novel therapeutic strategies that can enhance this compound's efficacy, overcome resistance, and ultimately improve patient outcomes in the fight against cancer. This guide serves as a foundational resource for researchers dedicated to unraveling the complexities of this compound-induced apoptosis.

References

- 1. Mechanisms of this compound-Induced Apoptosis and of this compound Sensitivity: Potential of BIN1 to Act as a Potent Predictor of this compound Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The mitochondrial p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]

Cisplatin's Disruption of the Cell Cycle in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisplatin (cis-diamminedichloroplatinum(II)) remains a cornerstone of chemotherapeutic regimens for a multitude of solid tumors, including but not limited to, ovarian, testicular, bladder, lung, and head and neck cancers. Its cytotoxic efficacy is primarily attributed to its ability to form DNA adducts, which subsequently triggers a cascade of cellular events culminating in cell cycle arrest and apoptosis.[1][2] Understanding the intricate molecular mechanisms by which this compound modulates cell cycle progression is paramount for optimizing its therapeutic index and overcoming mechanisms of resistance. This technical guide provides an in-depth exploration of this compound's impact on the tumor cell cycle, complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Core Mechanism of Action: DNA Damage and Cell Cycle Checkpoint Activation

Upon cellular uptake, this compound's chloride ligands are displaced by water molecules, transforming it into a reactive aquated species that readily crosslinks with the N7 position of purine bases in DNA.[2][3] This results in the formation of intrastrand and interstrand crosslinks, which distort the DNA double helix, thereby impeding DNA replication and transcription.[4] This genotoxic stress activates a complex network of DNA damage response (DDR) pathways.

The cell cycle is a tightly regulated process, and checkpoints exist to ensure the fidelity of DNA replication and chromosome segregation. In the presence of this compound-induced DNA damage, these checkpoints are activated to halt cell cycle progression, allowing time for DNA repair. If the damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. The primary cell cycle phases affected by this compound are the G1, S, and G2/M phases.

Quantitative Effects of this compound on Cell Cycle Progression and Apoptosis

The impact of this compound on cell cycle distribution and apoptosis induction varies significantly depending on the cancer cell line, this compound concentration, and duration of exposure. The following tables summarize quantitative data from various studies.

Table 1: Effect of this compound on Cell Cycle Phase Distribution in Various Cancer Cell Lines

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| A549 (Lung Cancer) | 11 | 24 | Decreased | No Significant Change | Significantly Increased | |

| 34 (Resistant Cells) | 24 | No Significant Change | No Significant Change | No Significant Change | ||

| 16.48 (IC50) | 24 | 51.3% (Increase) | - | - | ||

| HeLa (Cervical Cancer) | IC50 | 24 | Decreased | Increased | Decreased | |

| HCT116 (Colon Cancer) | 20 | 48 | Increased | - | Increased | |

| MCF-7 (Breast Cancer) | 20 | - | - | - | Significantly Enhanced |

Table 2: this compound-Induced Apoptosis in Tumor Cells

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Apoptosis Rate (%) | Reference |

| A549 (Lung Cancer) | 16.48 (IC50) | 24 | 5.19% | |

| A549/CDDP (Resistant) | 33.85 (IC50) | 24 | 7.73% | |

| A2780/CP (Ovarian Cancer) | 10 | 48 | 7.09% | |

| 20 | 48 | 10.41% | ||

| MCF-7 (Breast Cancer) | 20 | - | Significantly Enhanced |

Table 3: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |

| A549 (Lung Cancer) | 24 | 16.48 | |

| A549/CDDP (Resistant) | 24 | 33.85 | |

| SKOV-3 (Ovarian Cancer) | 24 | 2 - 40 | |

| MCF-7 (Breast Cancer) | 48 | 13 | |

| HeLa (Cervical Cancer) | 48 | 12.7 | |

| HepG2 (Liver Cancer) | 48 | - | |

| HCT116 (Colon Cancer) | - | 17.6 |

Key Signaling Pathways Modulated by this compound

This compound-induced DNA damage activates several critical signaling pathways that govern cell cycle arrest and apoptosis.

The p53 Pathway

The tumor suppressor protein p53 plays a pivotal role in the cellular response to this compound. DNA damage leads to the stabilization and activation of p53, which then transcriptionally activates target genes involved in cell cycle arrest, such as CDKN1A (encoding p21). p21, a cyclin-dependent kinase (CDK) inhibitor, can induce cell cycle arrest at both the G1/S and G2/M checkpoints by inhibiting the activity of cyclin-CDK complexes.

The MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are also activated in response to this compound-induced stress. The activation of these pathways can have dual roles, either promoting cell survival or inducing apoptosis, depending on the cellular context and the duration of the signal.

The ATR/Chk1 Pathway

The Ataxia Telangiectasia and Rad3-related (ATR) kinase and its downstream effector, Checkpoint Kinase 1 (Chk1), are key regulators of the DNA damage checkpoint. ATR is activated by stalled replication forks resulting from this compound-DNA adducts. Activated ATR then phosphorylates and activates Chk1, which in turn phosphorylates and inactivates Cdc25 phosphatases. This prevents the activation of CDKs and leads to cell cycle arrest, predominantly at the G2/M phase.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol outlines the steps for analyzing the cell cycle distribution of tumor cells treated with this compound using propidium iodide staining and flow cytometry.

Materials:

-

Tumor cells

-

This compound

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed tumor cells in culture plates at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.

-

Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at 500 x g for 10 minutes. Decant the ethanol and wash the cell pellet twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and collect the emission fluorescence in the appropriate channel (typically around 617 nm). Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Cell Cycle Regulatory Proteins

This protocol describes the detection of key cell cycle regulatory proteins (e.g., cyclins and CDKs) in this compound-treated tumor cells by Western blotting.

Materials:

-

Treated and untreated tumor cell pellets

-

RIPA lysis buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for target proteins, e.g., Cyclin D1, CDK4, Cyclin B1, CDK1, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

Apoptosis Assay using Annexin V/PI Staining

This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

Materials:

-

Treated and untreated tumor cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest cells as described in the flow cytometry protocol for cell cycle analysis.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Differentiate cell populations based on their fluorescence:

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Conclusion

This compound exerts its potent antitumor activity by inducing DNA damage, which in turn activates cell cycle checkpoints and, in cases of irreparable damage, triggers apoptosis. The cellular response to this compound is complex and involves a network of signaling pathways, with the p53, MAPK, and ATR/Chk1 pathways playing central roles. The specific effects on cell cycle distribution and the induction of apoptosis are highly dependent on the cellular context, including the tumor type and the dose and duration of this compound exposure. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of this compound action and to develop more effective cancer therapies.

References

Navigating the Preclinical Landscape: An In-depth Technical Guide to the Pharmacokinetics of Cisplatin

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide delves into the critical aspects of cisplatin's pharmacokinetics in preclinical models. This compound, a cornerstone of cancer chemotherapy, exhibits a complex pharmacokinetic profile that is paramount to understanding its efficacy and toxicity. This document provides a detailed overview of its journey through the biological system, from administration to elimination, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.

Quantitative Pharmacokinetic Parameters of this compound in Preclinical Models

The pharmacokinetic profile of this compound has been extensively studied in various preclinical models, primarily in mice and rats. These studies provide essential data for predicting drug behavior and optimizing dosing strategies. The following tables summarize key pharmacokinetic parameters from various studies, offering a comparative overview.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Strain | Dose (mg/kg) | Administration | Cmax (µg/mL) | Tmax (min) | AUC (µg·h/mL) | t½α (min) | t½β (min) | Clearance (mL/min/kg) | Reference |

| BALB/c x DBA/2 F1 | 15.5 | i.v. bolus | - | - | - | - | - | - | [1][2] |

| Not Specified | - | i.v. | - | - | - | 2-3 | 10-15 | 26.1 | [3] |

| Tumor-bearing | - | i.v. | ~35%ID/g (in blood at 2 min) | - | - | - | - | - | [4] |

Note: '-' indicates data not specified in the cited source. AUC values and half-lives can vary significantly based on the study design and analytical methods used.

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Strain | Dose (mg/kg) | Administration | AUC (hr*mmol/L) | Clearance (L/hr/kg) | Vz (L/kg) | Reference |

| SD | - | i.v. | Total Pt (Blood): 437.1 | Total Pt (Blood): 0.00001 | Total Pt (Blood): 0.002 | [5] |

| SD | - | i.v. | Total Pt (Plasma): 160.1 | - | - | |

| SD | - | i.v. | Intact (Blood): 2.66 | Intact (Blood): 0.0064 | Intact (Blood): 0.0028 | |

| SD | - | i.v. | Intact (Plasma): 5.53 | - | - | |

| Not Specified | - | i.v. | - | Renal: 12.3 | - | |

| Not Specified | 20 | Oral (sustained-release) | - | - | - |

Note: 'Total Pt' refers to all platinum species measured, while 'Intact' refers specifically to the parent this compound molecule. Vz represents the volume of distribution at steady state.

Table 3: Tissue Distribution of this compound in Rats (Intra-arterial vs. Intravenous Administration)

| Tissue | Administration | This compound Concentration (ppb/mg) | Fold Increase (IA vs. IV) | Reference |

| Bladder | IV | 0.2 ± 0.055 | 6.5 | |

| Bladder | IA | 1.3 ± 0.452 | ||

| Lymphatic Tissue | IV | 0.1 ± 0.036 | 133 | |

| Lymphatic Tissue | IA | 13.3 ± 5.36 |

These tables highlight the rapid initial distribution and biphasic elimination of this compound. The route of administration significantly impacts tissue-specific drug accumulation, a critical consideration for targeted therapies.

Detailed Experimental Protocols

Accurate and reproducible pharmacokinetic data rely on meticulously executed experimental protocols. The following sections outline the key methodologies for preclinical this compound studies.

Animal Models and this compound Administration

-

Animal Models: The most commonly used preclinical models for this compound pharmacokinetic studies are mice (e.g., BALB/c, B6D2F1) and rats (e.g., Sprague-Dawley). Tumor-bearing models, often using xenografts of human cancer cell lines, are employed to study drug distribution and efficacy in a disease context.

-

Dosing and Administration: this compound is typically dissolved in a saline solution. Doses in mice can range from sub-therapeutic (5 mg/kg) to lethal (>20 mg/kg), with nephrotoxic effects often observed in the 10-18 mg/kg range. Administration is most commonly via intravenous (i.v.) bolus injection to ensure immediate and complete bioavailability. For specific research questions, other routes like intraperitoneal (i.p.) or intra-arterial (i.a.) infusion may be used. In some studies, oral sustained-release preparations have also been evaluated.

Sample Collection

-

Blood Sampling: Blood samples are typically collected at multiple time points post-administration to characterize the plasma concentration-time profile. Common time points include 0, 5, 15, 30, 60, 120, and 240 minutes, and can extend for several days. Blood is often collected via cardiac puncture or from the tail vein. To separate plasma, blood is centrifuged, and the supernatant is collected. For the analysis of free (non-protein-bound) this compound, plasma is further subjected to ultrafiltration.

-

Tissue Sampling: To assess tissue distribution, animals are euthanized at predetermined time points, and organs of interest (e.g., kidneys, liver, tumor, bladder, lymphatic tissue) are harvested. Tissues are often perfused with saline to remove residual blood before being weighed and homogenized for analysis.

Bioanalytical Methods for this compound Quantification

The accurate quantification of platinum in biological matrices is crucial for pharmacokinetic analysis. Several analytical techniques are employed:

-

Atomic Absorption Spectroscopy (AAS): Flameless AAS is a widely used method for determining total platinum concentrations in plasma, plasma ultrafiltrate, and tissue homogenates.

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive technique that can measure total platinum levels in various biological samples. A typical protocol involves acidic digestion of the sample to ionize the platinum before measurement.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate intact this compound from its metabolites and other platinum species. It is often coupled with UV-Vis or electrochemical detection. Pre-column derivatization can enhance sensitivity.

Key Cellular Mechanisms and Signaling Pathways

The therapeutic and toxic effects of this compound are intricately linked to its interactions at the cellular level. Understanding these mechanisms is essential for interpreting pharmacokinetic data and developing strategies to enhance efficacy and mitigate side effects.

Cellular Uptake and Efflux

This compound enters cells through a combination of passive diffusion and active transport. The copper transporter 1 (CTR1) is a major protein involved in this compound uptake. Reduced expression of CTR1 is a known mechanism of this compound resistance. Once inside the cell, this compound can be actively removed by efflux pumps such as the multidrug resistance protein 2 (MRP2) and the copper-transporting P-type ATPases ATP7A and ATP7B.

DNA Damage and Repair Pathways

The primary mechanism of this compound's anticancer activity is the formation of DNA adducts, which inhibits DNA replication and transcription, ultimately leading to cell death. The most common lesions are intrastrand cross-links. Cells have evolved sophisticated DNA repair mechanisms to counteract this damage. The nucleotide excision repair (NER) pathway is the primary mechanism for repairing this compound-induced DNA adducts. Other pathways, such as homologous recombination (HR) and non-homologous end joining (NHEJ), are involved in repairing more complex damage like double-strand breaks that can arise from this compound treatment. The mismatch repair (MMR) system can recognize but not repair this compound adducts, and its activity can contribute to signaling for apoptosis.

Experimental Workflow for a Preclinical Pharmacokinetic Study

A typical workflow for investigating the pharmacokinetics of this compound in a preclinical model involves several key stages, from animal preparation to data analysis.

This guide provides a foundational understanding of the pharmacokinetics of this compound in preclinical models. The presented data, protocols, and pathways are intended to support researchers in the design and interpretation of their studies, ultimately contributing to the advancement of cancer therapy.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. The comparative pharmacokinetics of carboplatin and this compound in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Precise quantitative evaluation of pharmacokinetics of this compound using a radio-platinum tracer in tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systemic Evaluation on the Pharmacokinetics of Platinum-Based Anticancer Drugs From Animal to Cell Level: Based on Total Platinum and Intact Drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Cisplatin on Mitochondrial Function in Cancer Cells: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cisplatin, a cornerstone of chemotherapy for various solid tumors, exerts its cytotoxic effects primarily by inducing DNA damage. However, a growing body of evidence highlights the critical role of mitochondria as a direct and indirect target of this compound, significantly contributing to its anti-cancer activity and, conversely, to the development of chemoresistance. This technical guide provides a comprehensive overview of the multifaceted impact of this compound on mitochondrial function in cancer cells. We delve into the core mechanisms of this compound-induced mitochondrial dysfunction, including the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential (ΔΨm), and damage to mitochondrial DNA (mtDNA). Furthermore, we elucidate the key signaling pathways activated by mitochondrial distress, leading to apoptosis and mitophagy. This guide also offers detailed experimental protocols for assessing mitochondrial function in the context of this compound treatment and presents a summary of quantitative data from various cancer cell lines to facilitate comparative analysis.

Core Mechanisms of this compound-Induced Mitochondrial Dysfunction

This compound's interaction with mitochondria is a complex process involving both direct and indirect effects that culminate in a state of mitochondrial dysfunction, ultimately influencing the fate of the cancer cell.

Direct Interaction with Mitochondrial Components

Upon entering the cell, this compound accumulates in the mitochondria, where it can directly interact with mitochondrial DNA (mtDNA) and proteins.[1] Due to the lack of a robust repair mechanism, such as nucleotide excision repair (NER) found in the nucleus, this compound-mtDNA adducts are more persistent than their nuclear counterparts.[2] This damage to mtDNA can impair the transcription and translation of essential protein subunits of the electron transport chain (ETC), leading to deficient oxidative phosphorylation (OXPHOS).[3][4]

Induction of Mitochondrial Reactive Oxygen Species (ROS)

A primary consequence of this compound-induced mitochondrial damage is the excessive production of reactive oxygen species (ROS), particularly superoxide anions.[3] This occurs due to the impaired electron flow through the ETC. The resulting oxidative stress further damages mitochondrial components, including lipids, proteins, and mtDNA, creating a vicious cycle of mitochondrial degradation.

Disruption of Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential is crucial for maintaining proper mitochondrial function, including ATP synthesis. This compound has been shown to cause a significant decrease in ΔΨm in various cancer cell lines. This depolarization of the inner mitochondrial membrane is a key event that precedes the release of pro-apoptotic factors into the cytoplasm.

Alterations in Mitochondrial Dynamics and Calcium Homeostasis

This compound can disrupt the delicate balance of mitochondrial fission and fusion, often promoting mitochondrial fission, which is linked to apoptosis. Furthermore, this compound can induce an increase in mitochondrial calcium concentration, which can trigger the opening of the mitochondrial permeability transition pore (mPTP) and contribute to cell death.

Key Signaling Pathways

The mitochondrial dysfunction induced by this compound activates several signaling pathways that determine the cell's fate.

Intrinsic Apoptotic Pathway

This compound is a potent activator of the intrinsic, or mitochondrial, pathway of apoptosis. The process is initiated by the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytosol. Cytosolic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), which in turn activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

References

- 1. BNIP3 contributes to this compound‐induced apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Induces a Mitochondrial-ROS Response That Contributes to Cytotoxicity Depending on Mitochondrial Redox Status and Bioenergetic Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-induced mitochondrial dysfunction is associated with impaired cognitive function in rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Preparing Stable Cisplatin Solutions for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisplatin (cis-diamminedichloroplatinum(II)) is a cornerstone of chemotherapy for various cancers. Its efficacy in in vitro studies, which are crucial for drug discovery and mechanistic research, is highly dependent on the correct preparation and storage of its solutions. Improper handling can lead to a significant loss of cytotoxic activity, yielding unreliable and misleading results.[1] This document provides a detailed protocol for the preparation of stable this compound solutions, ensuring reproducible and accurate outcomes in in vitro assays.

This compound's mechanism of action involves the formation of DNA adducts, which triggers a cascade of cellular events, including the activation of signaling pathways such as Erk, p53, p73, and MAPK, ultimately culminating in apoptosis.[2][3] Therefore, maintaining the integrity of the this compound molecule in solution is paramount for studying its biological effects.

Critical Considerations for this compound Solution Stability

Several factors can influence the stability of this compound in solution. The choice of solvent is the most critical, as this compound can react with certain solvents, leading to its inactivation.[4][5] Additionally, concentration, storage temperature, and exposure to light play significant roles in maintaining the potency of this compound solutions over time.

Experimental Protocols

Materials

-

This compound powder (handle with appropriate safety precautions in a fume hood)

-

0.9% Sodium Chloride (NaCl) solution, sterile (normal saline)

-

Sterile, light-protecting (amber) vials or tubes

-

Sterile syringes and filters (0.22 µm)

-

Calibrated balance

-

Vortex mixer

-

pH meter

Protocol for Preparation of this compound Stock Solution (1.67 mM; 0.5 mg/mL)

-

Safety First: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling of this compound powder should be performed in a certified chemical fume hood.

-

Weighing: Accurately weigh the desired amount of this compound powder. To prepare a 0.5 mg/mL stock solution, weigh 5 mg of this compound.

-

Dissolution: Aseptically add the weighed this compound powder to 10 mL of sterile 0.9% NaCl solution in a sterile, amber container.

-

Mixing: Vortex the solution until the this compound is completely dissolved. This process may be slow, potentially taking up to 2 hours for complete dissolution at a concentration of 0.5 mg/mL.

-

Sterilization: Sterilize the this compound stock solution by passing it through a 0.22 µm sterile filter into a new sterile, amber container.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or vials. This minimizes contamination and degradation from repeated freeze-thaw cycles. Store the aliquots protected from light. For long-term storage, -20°C is a reliable option. Alternatively, storage at 2-8°C or even room temperature (15-25°C) has been reported to maintain stability for several weeks to months.

Note on Solvents to Avoid:

-

Dimethyl Sulfoxide (DMSO): Do not use DMSO as a solvent for this compound. This compound reacts with DMSO, leading to the formation of inactive complexes.

-

Phosphate-Buffered Saline (PBS): PBS is not recommended as a solvent. Its higher pH (around 7.4) compared to normal saline can promote the hydrolysis of this compound, reducing its stability.

Preparation of Working Solutions

-

Thawing: If the stock solution is frozen, thaw an aliquot at room temperature, protected from light.

-

Dilution: Immediately before use, dilute the stock solution to the desired final concentration using the appropriate cell culture medium.

-

Stability in Media: Be aware that the stability of this compound is significantly reduced when diluted in cell culture medium. Therefore, it is crucial to prepare working solutions fresh for each experiment and use them promptly.

Data Presentation

The stability of this compound is highly dependent on the solvent and storage conditions. The following table summarizes the stability of this compound under various conditions.

| Solvent | Concentration | Storage Temperature | Duration of Stability | Key Findings |

| 0.9% NaCl | 5 mM | 4°C | Up to 57 days | No significant loss of cytotoxic effect was observed. |

| 0.9% NaCl | 0.5 mg/mL | 2-8°C (in the dark) | Several months | Recommended for long-term stability. |

| 0.9% NaCl | 0.1 mg/mL | Room Temperature (21.7 ± 1.3°C) | At least 30 days | Remained within 92.0–100.7% of the initial concentration when protected from light. |

| Dimethylformamide (DMF) | 25 mM | 4°C | Up to 57 days | No significant loss of cell-killing effects was observed. |

| DMSO | 25 mM | 4°C | < 8 days | Nearly complete loss of potency. |

| Cell Culture Medium | 5-fold dilution of original solution | Room Temperature | Significant loss after 2 weeks | A >7-fold increase in the IC50 was observed. |

| Cell Culture Medium | 5-fold dilution of original solution | -20°C | At least 1 month | Retained full cytotoxic potency. |

Quality Control

To ensure the reliability of in vitro assay results, it is essential to perform quality control checks on the prepared this compound solutions.

-

Visual Inspection: Before each use, visually inspect the solution for any signs of precipitation or color change. A stable solution should be clear and colorless.

-

pH Measurement: The pH of a freshly prepared this compound solution in 0.9% NaCl should be in the range of 4.5-6.0. An increase in pH may indicate degradation.

-

High-Performance Liquid Chromatography (HPLC): For rigorous quality control, HPLC can be used to confirm the concentration and purity of the this compound solution.

Visualizations

Experimental Workflow for this compound Solution Preparation

References

- 1. Loss of in vitro cytotoxicity of this compound after storage as stock solution in cell culture medium at various temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Effects of Solvents on In Vitro Potencies of Platinum Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Standard Operating Procedure for Cisplatin Treatment in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cisplatin, or cis-diamminedichloroplatinum(II), is a cornerstone chemotherapeutic agent used in the treatment of numerous human cancers, including ovarian, testicular, bladder, lung, and head and neck cancers.[1][2] Its primary mode of action involves crosslinking with purine bases on DNA, which interferes with DNA repair mechanisms, causing DNA damage and subsequently inducing apoptosis (programmed cell death) in cancer cells.[1][3] In a laboratory setting, this compound is an invaluable tool for studying cellular responses to DNA damage, mechanisms of apoptosis, and drug resistance.

These application notes provide a standardized operating procedure for the preparation and application of this compound in cell culture, along with detailed protocols for assessing its cytotoxic and apoptotic effects.

Safety Precautions

This compound is a hazardous compound and must be handled with appropriate safety measures. It is a potential carcinogen and can be fatal if swallowed.[4]

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and splash goggles when handling this compound.

-

Engineering Controls: All work with this compound powder or concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation.

-

Waste Disposal: Dispose of all this compound-contaminated materials (e.g., pipette tips, tubes, media) as hazardous chemical waste according to your institution's guidelines.

Preparation of this compound Stock Solution

The stability and solubility of this compound are critical for reproducible experimental results. This compound is unstable in water and can react with solvents like DMSO, which can inactivate it. The recommended solvent is a saline solution.

Protocol:

-

Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. It is advisable to purchase pre-weighed quantities to minimize handling of the powder.

-

Dissolution: Dissolve the this compound powder in sterile 0.9% NaCl solution to create a stock solution. A common concentration for a stock solution is 0.5 mg/mL or 1 mg/mL. The dissolution process is slow and may require incubation for up to 2 hours at room temperature or 37°C with intermittent vortexing to ensure it is fully dissolved.

-

Sterilization: Sterilize the this compound stock solution by passing it through a 0.22 µm syringe filter.

-

Storage: Aliquot the sterile stock solution into amber (light-protected) microcentrifuge tubes and store at -20°C for long-term use (up to three months). Avoid repeated freeze-thaw cycles. For immediate use, the solution can be stored at 2-8°C, protected from light.

General Protocol for this compound Treatment in Cell Culture

This protocol outlines the general steps for treating adherent or suspension cells with this compound.

Protocol:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates, T25 flasks) at a density that allows for logarithmic growth during the treatment period. Allow cells to adhere and recover for 24 hours.

-

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution with sterile, serum-free culture medium to the desired final concentrations. It is crucial to perform serial dilutions to achieve a range of concentrations for dose-response studies.

-

Cell Treatment: Remove the existing culture medium from the cells. For adherent cells, gently wash once with sterile PBS. Add the medium containing the desired this compound concentrations to the cells. Include a vehicle control group treated with medium containing the same concentration of 0.9% NaCl as the highest this compound dose.

-

Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for the desired treatment duration. Common incubation times for this compound are 24, 48, or 72 hours.

-

Downstream Analysis: Following incubation, cells can be harvested and analyzed using various assays to determine the effects of this compound treatment, such as cytotoxicity or apoptosis.

Data Presentation: this compound Treatment Parameters

The optimal concentration and duration of this compound treatment are cell-line dependent. The following tables summarize typical concentration ranges used in research.

Table 1: Typical this compound Concentrations for in vitro Studies

| Cell Type Category | Typical Concentration Range (µM) | Common Incubation Times (hours) |

| Ovarian Cancer Cells | 1 - 50 | 24, 48, 72 |

| Lung Cancer Cells | 5 - 100 | 24, 48, 72 |

| Head and Neck Cancer Cells | 1 - 30 | 48, 72 |

| Testicular Cancer Cells | 0.5 - 20 | 24, 48 |

| Hepatoma Cells | 10 - 80 | 24, 48 |

Table 2: Example IC50 Values for this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) at 48h |

| A549 | Non-small cell lung | ~10 - 20 |

| SKOV-3 | Ovarian | ~5 - 15 |

| MCF-7 | Breast | ~10 - 25 |

| PC3 | Prostate | ~8 - 18 |

| HeLa | Cervical | ~3 - 10 |

Note: IC50 values can vary significantly based on experimental conditions, such as cell density and medium composition. These values are for reference only.

Experimental Protocols for Assessing this compound Effects

Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

Methodology:

-